molecular formula C10H21NO B13201066 3-Amino-1-(1-methylcyclohexyl)propan-1-ol

3-Amino-1-(1-methylcyclohexyl)propan-1-ol

Cat. No.: B13201066
M. Wt: 171.28 g/mol
InChI Key: VPRYSWGXUAWWAV-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methylcyclohexyl)propan-1-ol: is a chemical compound that belongs to the class of alkanolamines It features a cyclohexyl group substituted with a methyl group and an amino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methylcyclohexyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexylamine with epichlorohydrin, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other advanced techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(1-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1-(1-methylcyclohexyl)propan-1-ol is used as a building block for the synthesis of complex molecules. It serves as a precursor in the preparation of polyurethanes and other polymers.

Biology: The compound’s structural features make it a valuable tool in biological research. It can be used to study enzyme interactions and protein-ligand binding.

Medicine: In the medical field, derivatives of this compound are investigated for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceuticals.

Industry: Industrially, the compound is utilized in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use.

Comparison with Similar Compounds

    3-Amino-1-propanol: A simpler alkanolamine with similar functional groups but lacking the cyclohexyl and methyl substitutions.

    4-Amino-1-butanol: Another alkanolamine with a longer carbon chain.

    2-Amino-1-propanol: A structural isomer with the amino group attached to the second carbon.

Uniqueness: 3-Amino-1-(1-methylcyclohexyl)propan-1-ol is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

3-Amino-1-(1-methylcyclohexyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a hydroxyl group on a propanol backbone. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H21_{21}N1_{1}O1_{1}, with a molecular weight of approximately 171.28 g/mol. The presence of both an amino and a hydroxyl group allows for versatile interactions with biological molecules, making it a candidate for various applications in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. Its structural characteristics enable:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds, enhancing binding affinity to target biomolecules.
  • Electrostatic Interactions : These interactions are crucial for modulating the activity of enzymes and receptors, potentially affecting signal transduction pathways or enzyme inhibition.

Biological Activity and Research Findings

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Modulation : Preliminary studies suggest that the compound may inhibit specific enzymes, impacting metabolic pathways. It has been shown to interact with neurotransmitter receptors, which could have implications for neurological disorders.
  • Antimicrobial Properties : Some studies have explored its effectiveness against bacterial strains, indicating potential as an antibiotic alternative by disrupting bacterial cell membranes .

Case Studies

  • Neurotransmitter Interaction :
    • A study examined the effects of this compound on neurotransmitter uptake in neuronal cell lines. Results indicated that the compound could modulate neurotransmitter levels, suggesting potential therapeutic applications in treating depression or anxiety disorders.
  • Antimicrobial Activity :
    • In vitro testing against Staphylococcus aureus demonstrated that the compound could inhibit bacterial growth at certain concentrations, highlighting its potential as a new antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reductive Amination : This method involves the reaction of ketones or aldehydes with ammonia or amines in the presence of reducing agents.
  • Alkylation Reactions : Utilizing alkyl halides to introduce the methylcyclohexyl group onto the propanol backbone can enhance yields and purity.

Applications

The potential applications of this compound span several fields:

FieldApplication Description
Medicinal Chemistry Development of new drugs targeting neurological disorders
Antimicrobial Research Investigation as an alternative antibiotic agent
Organic Synthesis Use as a building block for synthesizing complex molecules

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-1-(1-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H21NO/c1-10(9(12)5-8-11)6-3-2-4-7-10/h9,12H,2-8,11H2,1H3

InChI Key

VPRYSWGXUAWWAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(CCN)O

Origin of Product

United States

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